
But-3-enoic acid;oxiran-2-ylmethyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
But-3-enoic acid;oxiran-2-ylmethyl 2-methylprop-2-enoate is a chemical compound that combines the properties of butenoic acid and glycidyl methacrylate. Butenoic acid is a mono carboxylic acid with an unbranched 4-carbon chain, while glycidyl methacrylate is an ester of methacrylic acid and glycidol, containing both an epoxide and an acrylate group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of but-3-enoic acid involves the decarboxylation of but-3-enoic acid and the intermediacy of isocrotonic acid in its isomerization to crotonic acid . Glycidyl methacrylate is typically synthesized through the esterification of methacrylic acid with glycidol .
Industrial Production Methods
Industrial production of glycidyl methacrylate involves the reaction of methacrylic acid with epichlorohydrin in the presence of a base, followed by dehydrochlorination . This method is widely used due to its efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
But-3-enoic acid;oxiran-2-ylmethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols.
Reduction: The double bond in but-3-enoic acid can be reduced to form butanoic acid.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines and thiols can open the epoxide ring.
Major Products Formed
Oxidation: Diols.
Reduction: Butanoic acid.
Substitution: Various substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
But-3-enoic acid;oxiran-2-ylmethyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a monomer in the production of polymers and copolymers.
Biology: Utilized in the synthesis of bioactive molecules and as a cross-linking agent in biomaterials.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical adhesives.
Industry: Employed in the production of coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of but-3-enoic acid;oxiran-2-ylmethyl 2-methylprop-2-enoate involves the reactivity of its functional groups. The epoxide group can react with nucleophiles, leading to ring-opening reactions. The acrylate group can undergo polymerization, forming cross-linked networks . These reactions are crucial for its applications in polymer chemistry and materials science.
Comparación Con Compuestos Similares
Similar Compounds
Methacrylic acid: Similar in structure but lacks the epoxide group.
Crotonic acid: An isomer of butenoic acid with a different double bond position.
Glycidyl acrylate: Similar to glycidyl methacrylate but with an acrylate group instead of a methacrylate group.
Uniqueness
But-3-enoic acid;oxiran-2-ylmethyl 2-methylprop-2-enoate is unique due to its combination of an epoxide and an acrylate group, making it highly versatile in various chemical reactions and applications .
Propiedades
Número CAS |
26660-37-7 |
|---|---|
Fórmula molecular |
C11H16O5 |
Peso molecular |
228.24 g/mol |
Nombre IUPAC |
but-3-enoic acid;oxiran-2-ylmethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H10O3.C4H6O2/c1-5(2)7(8)10-4-6-3-9-6;1-2-3-4(5)6/h6H,1,3-4H2,2H3;2H,1,3H2,(H,5,6) |
Clave InChI |
RYVQTKCAUUOILL-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCC1CO1.C=CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


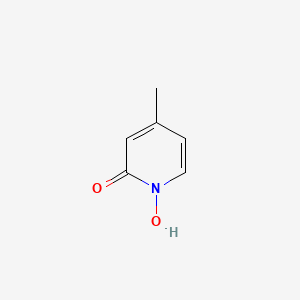
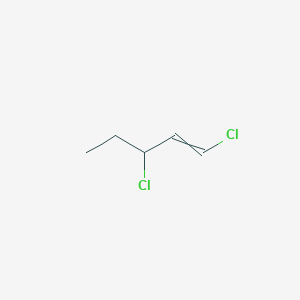
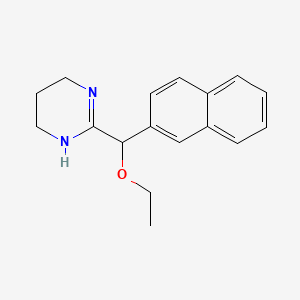
![6-(7-Fluoro-9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B14692565.png)
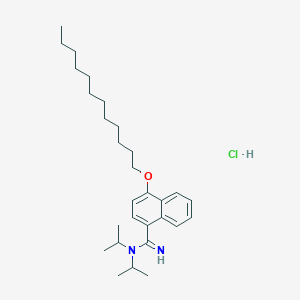
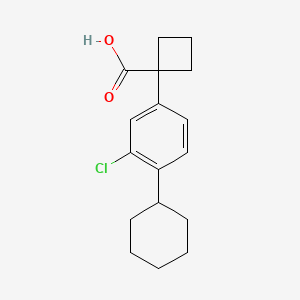
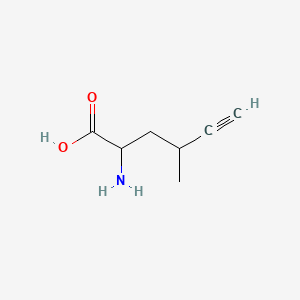
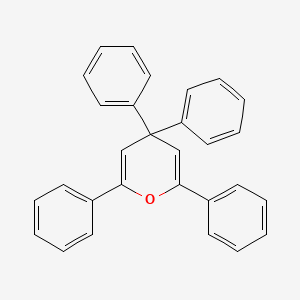
![1,1',1''-[Benzene-1,2,4-triyltri(ethene-2,1-diyl)]tribenzene](/img/structure/B14692600.png)
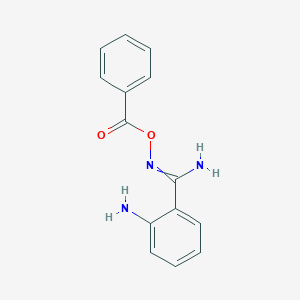
![2-[[6-[Carboxymethylcarbamoyl(nitroso)amino]hexyl-nitrosocarbamoyl]amino]acetic acid](/img/structure/B14692609.png)
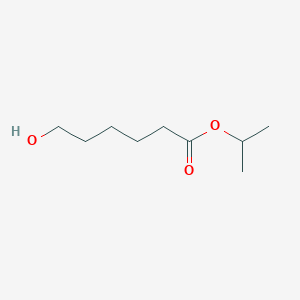
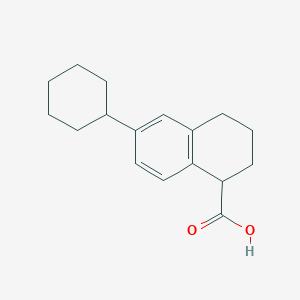
![1-Ethenylspiro[2.4]hepta-4,6-diene](/img/structure/B14692625.png)
